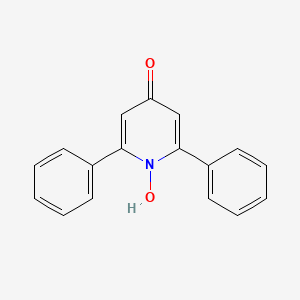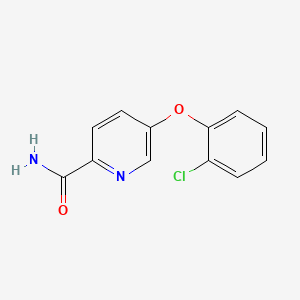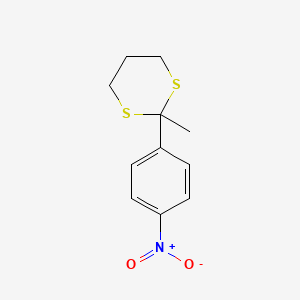
1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)-: is a chemical compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- can be synthesized through the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst. The reaction typically involves the removal of water to drive the formation of the dithiane ring .
Industrial Production Methods: Industrial production of 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- involves similar synthetic routes but on a larger scale. The process may include purification steps such as washing with water, drying over potassium carbonate, and distillation to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted dithianes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- is used as a protecting group for carbonyl compounds in multistep organic synthesis. It is also employed in the synthesis of complex molecules and natural products .
Biology and Medicine:
Industry: In the industrial sector, 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- is used in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring stabilizes the carbonyl group, preventing unwanted reactions during multistep synthesis. The nitrophenyl group can undergo various transformations, adding to the compound’s versatility .
Comparación Con Compuestos Similares
- 2-Methyl-1,3-dithiane
- 1,3-Dithiolane
- 1,3-Dithiane, 2-methyl-
Comparison: Compared to other dithianes, this compound offers additional functionalization options, making it more versatile in synthetic applications .
Propiedades
Número CAS |
67395-06-6 |
|---|---|
Fórmula molecular |
C11H13NO2S2 |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
2-methyl-2-(4-nitrophenyl)-1,3-dithiane |
InChI |
InChI=1S/C11H13NO2S2/c1-11(15-7-2-8-16-11)9-3-5-10(6-4-9)12(13)14/h3-6H,2,7-8H2,1H3 |
Clave InChI |
HAAQEZNFDPEUHI-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCCCS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
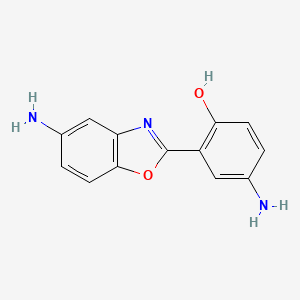
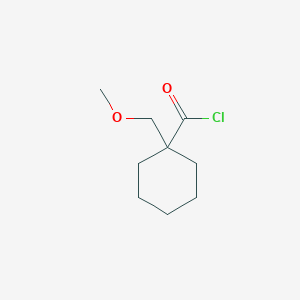
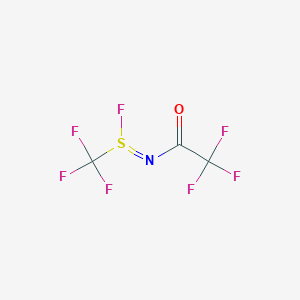
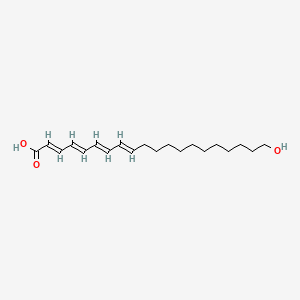
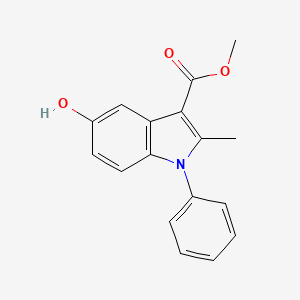
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
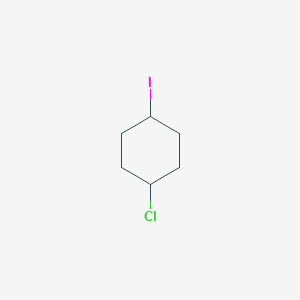
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
